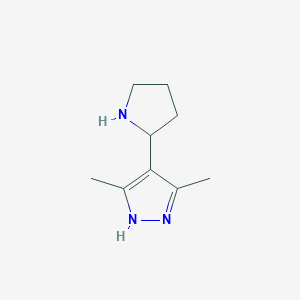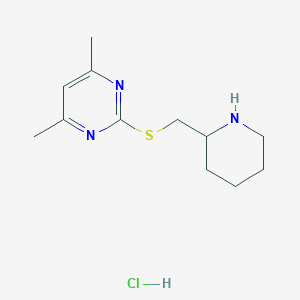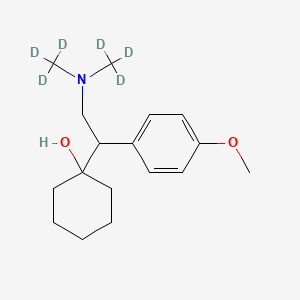![molecular formula C13H18ClNO B1429607 [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine CAS No. 1379811-52-5](/img/structure/B1429607.png)
[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine
Descripción general
Descripción
[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine is a synthetic organic compound with the molecular formula C13H18ClNO. It is known for its unique chemical structure, which includes a cyclopropyl group and a chlorinated phenoxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Cyclopropylation: The phenoxy intermediate is then subjected to cyclopropylation using cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methylamine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable bases or catalysts.
Major Products Formed
Oxidized Products: Corresponding phenolic or quinonoid derivatives.
Reduced Products: Amino alcohols or hydrocarbons.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine involves its interaction with specific molecular targets and pathways. The compound is known to act as a potent and selective antagonist for the corticotropin-releasing factor-1 receptor (CRF-1 receptor). This interaction modulates the activity of the receptor, leading to various downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylphenol: A structurally related compound with similar chemical properties.
Cyclopropylamine: Shares the cyclopropyl group but lacks the phenoxy moiety.
Methylphenoxy derivatives: Compounds with similar phenoxy structures but different substituents.
Uniqueness
[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine is unique due to its combination of a cyclopropyl group and a chlorinated phenoxy moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-cyclopropyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-3-6-11(14)13(7-9)16-8-12(15-2)10-4-5-10/h3,6-7,10,12,15H,4-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYJUTCWTVEJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(C2CC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)
![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)
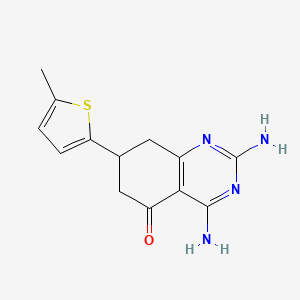
![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)
![3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B1429534.png)
![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)
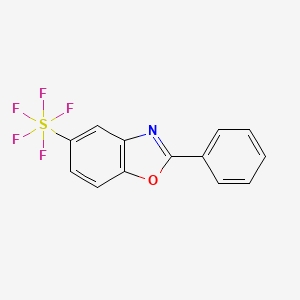

![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)
